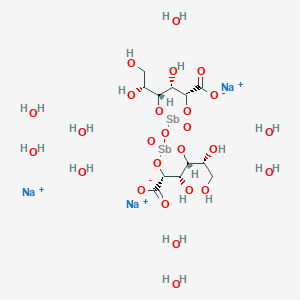
Sodium stibogluconate
Descripción general
Descripción
Sodium stibogluconate, also known as sodium antimony (V) gluconate, is a medication used to treat leishmaniasis . This includes leishmaniasis of the cutaneous, visceral, and mucosal types . It has been in medical use since the 1940s .
Synthesis Analysis
Sodium stibogluconate was prepared in the late 1940s via the reaction of antimony pentoxide with sodium hydroxide .Molecular Structure Analysis
The precise structure of Sodium stibogluconate is unknown. The structure shown in most resources is idealized based on the atomic formula . It is a solid ionic compound that is freely soluble in water .Chemical Reactions Analysis
The Sb (V) in stibogluconate is reduced to Sb (III) by the Leishmania parasite before the antimony disrupts the bug’s defenses .Physical And Chemical Properties Analysis
Sodium stibogluconate is a solid ionic compound that is freely soluble in water . Its molecular formula is C12H35Na3O26Sb2 and its average mass is 907.880 Da .Aplicaciones Científicas De Investigación
Immunotherapy for Pancreatic Cancer
Sodium stibogluconate (SSG): has shown promise in immunotherapy for pancreatic cancer. It is used to recruit and activate immune cells in the pleural fluid, preparing them for immunotherapy . SSG acts as a protein tyrosine phosphatase inhibitor, which can induce an immune response against cancer cells in ascites and pleural effusions .
Treatment of Visceral Leishmaniasis
For over fifty years, SSG has been the standard treatment for visceral leishmaniasis , a protozoal infection caused by sandfly bites. It is available in the United States as Pentostam . This application leverages its antiprotozoal properties to combat the disease effectively.
Protein Tyrosine Phosphatase Inhibition
SSG irreversibly inhibits protein tyrosine phosphatase (SHP-1) activity, which is crucial for regulating various cellular processes. It inhibits SHP-2 and PTP1B at higher concentrations and induces general tyrosine phosphorylation .
Augmentation of Cell Proliferation
In biological research, SSG has been used to augment IL-3-induced proliferation in Baf3 cells. This application is significant in studies related to cell growth and proliferation .
Immune Cell Function Regulation
Apart from being a protein tyrosine phosphatase inhibitor, SSG also plays a role in regulating immune cell function. It can recruit immune cells to fight cancer cells, particularly in the context of ascites and pleural effusions in cancer patients .
Investigational Use in Solid Tumors
SSG is being investigated for use in the treatment of solid tumors . While not yet a standard treatment, its potential in cancer therapy is a subject of ongoing research .
Mecanismo De Acción
Target of Action
Sodium stibogluconate primarily targets DNA topoisomerase I and protein tyrosine phosphatases (PTPases) such as Src homology PTPase1 (SHP-1), SHP-2, and PTP1B . These targets play crucial roles in DNA replication, transcription, and cellular signaling processes.
Mode of Action
Sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription . It also inhibits PTPases, with 99% of SHP-1 activity inhibited at a therapeutic concentration of 10 μg/ml . This inhibition disrupts cellular signaling, potentially leading to antiproliferative effects .
Pharmacokinetics
In a study involving dogs, the elimination half-life of sodium stibogluconate was found to be four times longer (280 min) than that observed after administration of a free drug (71 min) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium stibogluconate. For instance, the pH level can affect the drug’s effectiveness, with increased pH leading to increased EC50 due to the competition of OH- on biotic ligands . Additionally, resistance to sodium stibogluconate has been reported in some regions, limiting its utility .
Safety and Hazards
Propiedades
IUPAC Name |
trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.3Na.9H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;9*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;2*+2/p-2/t2*2-,3-,4+,5-;;;;;;;;;;;;;;;;;/m11................./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDNFKBTFCOSV-UZVLBLASSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)[O-])O)[C@@H](CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Na3O26Sb2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium stibogluconate | |
CAS RN |
16037-91-5 | |
| Record name | Sodium stibogluconate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-DIOXANTIMONANE, D-GLUCONIC ACIDDERIVATIVE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



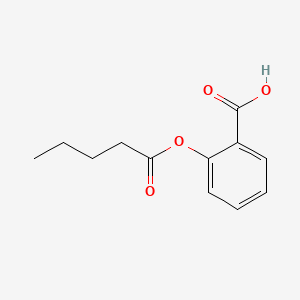
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)
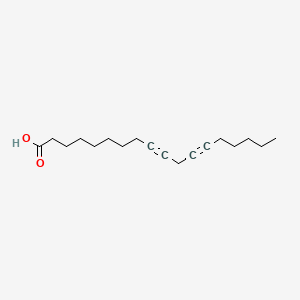
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
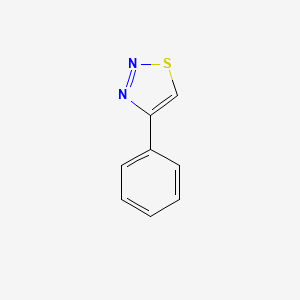
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
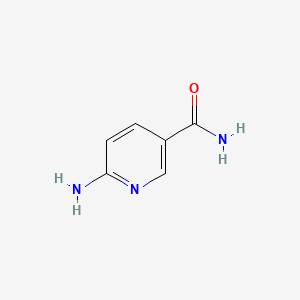

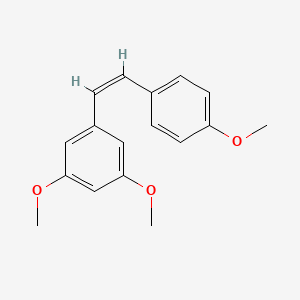
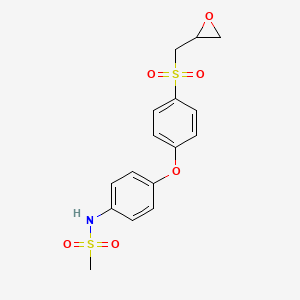
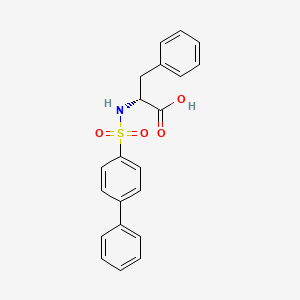
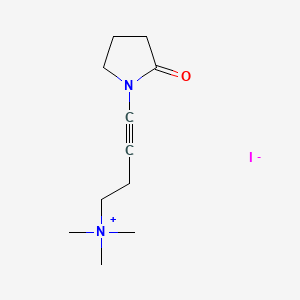
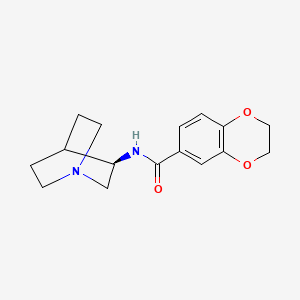
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)